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Benchmark ROC AUC Values from VEGFR-2 Studies

The following table summarizes the performance of various computational models as reported in recent

scientific publications.

Study Context / Model
Description

Reported
ROC AUC

Key Experimental Details

Molecular Docking
Validation [1]

0.710 Docking protocol validation for VEGFR-2 (PDB: 4ASD);
binding affinity threshold: -7.90 kcal/mol.

Pharmacophore Model
Validation [2]

0.81 Structure-based pharmacophore model (from PDB:
4AG8) tested with a set of known active and inactive

compounds.

Detailed Experimental Protocols

For the studies cited above, here are the detailed methodologies that were employed.

For the Docking Protocol (AUC = 0.710) [1]:
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Protein Structure: The crystal structure of VEGFR-2 with PDB code 4ASD was used. This

structure is recommended for docking-based virtual screening of Type II inhibitors [3].
Docking & Validation: Molecular docking was performed using a defined protocol. The ROC

curve was generated by calculating the true positive rate (sensitivity) and false positive rate (1-
specificity) across different scoring thresholds, which allowed the assessment of the docking

method's ability to distinguish known binders from non-binders [1].

For the Pharmacophore Model (AUC = 0.81) [2]:

Model Generation: A structure-based pharmacophore model was built from the VEGFR-2

crystal structure (PDB: 4AG8) complexed with the inhibitor axitinib.
Model Features: The selected model contained two hydrogen bond donors, two hydrophobic

features, and one hydrogen bond acceptor, mapping key interactions with residues Glu885,
Glu917, Cys919, and Asp1046.

Validation Method: The model was validated using a decoyset method (Güner-Henry
method) and an ROC analysis. The ROC curve was plotted by screening a database of known

active and inactive compounds, evaluating the model's ability to prioritize active compounds [2].

How to Interpret ROC AUC Values

The Area Under the Curve (AUC) is a key metric for evaluating the performance of a classifier. The

following table provides a standard interpretation guide for AUC values in a diagnostic or screening context

[4] [5]:

AUC Value Range Interpretation

0.9 - 1.0 Excellent discrimination

0.8 - 0.9 Good/Considerable discrimination

0.7 - 0.8 Fair discrimination

0.6 - 0.7 Poor discrimination

0.5 - 0.6 Fail (no better than chance)
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Workflow for Docking-Based Screening

The diagram below illustrates a general workflow for a docking-based virtual screening campaign,

integrating the steps of validation and evaluation as discussed in the cited studies [1] [2] [3].

Key Validation Step
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How to Locate Specific Compound Data

Since data for "Vegfr-2-IN-42" was not located, you may find the following strategies helpful:
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Search Specialized Databases: Probe chemical and pharmacological databases like PubChem,

ChEMBL, or BindingDB using the compound's specific name or structure. These platforms often
house bioactivity data from high-throughput screenings.

Conduct a Literature Review: Perform a targeted search on Google Scholar or PubMed using the
exact compound name as the primary keyword. You can also try searching by the name of the

research group that may have synthesized it.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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